molecular formula C24H17ClFN3O B2979056 1-(3-chloro-4-methylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-37-6

1-(3-chloro-4-methylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Katalognummer: B2979056
CAS-Nummer: 901005-37-6
Molekulargewicht: 417.87
InChI-Schlüssel: VVZPREGDOGBECS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloro-4-methylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound belonging to the pyrazoloquinoline family. Its structure features:

  • A pyrazolo[4,3-c]quinoline core, which combines pyrazole and quinoline moieties.
  • Substituents at positions 1, 3, and 8:
    • Position 1: 3-Chloro-4-methylphenyl group, which introduces steric bulk and electron-withdrawing properties.
    • Position 3: 3-Methoxyphenyl group, contributing electron-donating effects via the methoxy (-OCH₃) substituent.
    • Position 8: Fluorine atom, enhancing lipophilicity and influencing electronic distribution .

This compound is synthesized via nucleophilic aromatic substitution reactions, as described for structurally related pyrazoloquinolines. For example, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine reacts with substituted anilines to introduce diverse aryl groups at position 4 . Modifications at position 3 often involve coupling with arylboronic acids or Ullmann-type reactions .

Eigenschaften

IUPAC Name

1-(3-chloro-4-methylphenyl)-8-fluoro-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c1-14-6-8-17(12-21(14)25)29-24-19-11-16(26)7-9-22(19)27-13-20(24)23(28-29)15-4-3-5-18(10-15)30-2/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZPREGDOGBECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activity Reference
Target Compound 1-(3-Cl-4-MePh), 3-(3-MeOPh), 8-F C₂₅H₁₈ClFN₃O 444.89 Potential anti-inflammatory (inferred from structural analogs)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 4-(4-OHPh), 3-NH₂ C₁₆H₁₂N₄O 276.29 Inhibits NO production (IC₅₀ ~0.5 μM); anti-inflammatory via iNOS/COX-2 suppression
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) 4-(4-COOHPh), 3-NH₂ C₁₇H₁₂N₄O₂ 320.30 Potent NO inhibition (IC₅₀ ~0.7 μM); comparable to 1400W control
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-OEt, 3-(4-FPh) C₁₈H₁₄FN₃O 307.33 Not reported; ethoxy group may enhance metabolic stability
1-(4-ClPh)-8-OEt-3-(3-MeOPh)-1H-pyrazolo[4,3-c]quinoline 1-(4-ClPh), 3-(3-MeOPh), 8-OEt C₂₅H₂₀ClN₃O₂ 429.90 Not reported; structural similarity suggests potential kinase inhibition

Key Findings:

Anti-Inflammatory Activity: Derivatives with 3-amino and 4-hydroxyphenyl groups (e.g., 2i, 2m) show potent inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells (IC₅₀: 0.5–0.7 μM), comparable to the positive control 1400W . The target compound lacks an amino group at position 3 but includes a 3-methoxyphenyl substituent. Methoxy groups are associated with moderate anti-inflammatory effects due to their electron-donating nature, but activity may be lower than amino-substituted analogs .

Chloro and methyl groups at position 1 enhance steric hindrance, which may reduce off-target interactions but could also limit solubility .

Structural Optimization Trends: QSAR studies highlight the importance of hydrogen-bond donors (e.g., -NH₂ at position 3) for binding to iNOS and COX-2 . Methoxy groups (e.g., in 3-methoxyphenyl) are less effective in QSAR models but may confer selectivity for other targets, such as kinases or GPCRs .

Q & A

Basic Research Question

X-ray Crystallography : Resolves bond angles and torsion angles (e.g., C19—C18—H18: 120.25°; C17—C18—H18: 119.91°). Critical for verifying regiochemistry in fused pyrazole-quinoline systems .

NMR Spectroscopy :

  • ¹H NMR : Aromatic protons at δ 7.2–8.5 ppm confirm substitution patterns.
  • ¹³C NMR : Carbonyl signals (δ ~175 ppm) validate ester/ketone groups .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulae (e.g., [M+H]⁺ calculated for C₂₈H₂₁ClFN₃O₂: 486.1345) .

Advanced Research Question

Computational Modeling : Density Functional Theory (DFT) predicts thermodynamic favorability of 1H-pyrazolo[4,3-c]quinoline vs. alternative regioisomers. Compare with experimental XRD bond angles (e.g., 120.39° for C20—C19—C18) .

Controlled Experiments : Vary substituents (e.g., electron-withdrawing Cl vs. electron-donating OMe) to assess steric/electronic effects on cyclization pathways .

Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps .

How can the introduction of substituents like amino groups enhance the compound’s pharmacological profile?

Advanced Research Question

Synthetic Strategy : Introduce NH₂ via nucleophilic substitution of chloro intermediates (e.g., 2,4-dichloroquinoline-3-carbonitrile with ammonia derivatives) .

Pharmacological Impact :

  • Amino groups improve water solubility (logP reduction by ~0.5 units).
  • Enhance binding to targets like kinase enzymes (e.g., IC₅₀ improvements from µM to nM range in analogs) .

Validation : Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate substituent effects with activity .

What are the key challenges in achieving high purity during the synthesis, and how are they addressed?

Basic Research Question

Byproduct Formation : Side reactions during Boc protection or deprotection generate impurities.

  • Solution : Optimize stoichiometry (e.g., 1.2 eq Boc₂O) and reaction time (16h vs. 24h) .

Purification :

  • Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar byproducts .
  • Recrystallize with DCM/hexane (1:5 v/v) to remove non-polar impurities .

How can researchers validate the stability of pyrazoloquinoline derivatives under physiological conditions?

Advanced Research Question

Degradation Studies :

  • Incubate compounds in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C for 24h.
  • Monitor degradation via LC-MS (e.g., half-life >12h indicates stability) .

Photostability : Expose to UV light (λ = 254 nm) and track decomposition kinetics .

What role do fluorine and methoxy substituents play in modulating the compound’s electronic properties?

Advanced Research Question

Fluorine Effects :

  • Electron-Withdrawing : Lowers HOMO energy, enhancing oxidative stability.
  • Hydrogen Bonding : F···H interactions improve binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .

Methoxy Effects :

  • Electron-Donating : Increases π-electron density, altering UV-Vis absorption (λmax shifts by ~20 nm) .
  • Conformational Restriction : Methoxy groups influence torsion angles (e.g., −179.46° in XRD data) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.